N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine
Description
N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine (CAS: 1155578-59-8) is a bromothiophene-containing pyrazole derivative with a molecular formula of C${10}$H${12}$BrN$_3$S and a molecular weight of 286.20 g/mol (calculated). Its structure features a 4-bromothiophene moiety linked via a methylene bridge to the 4-amine position of a 1-ethyl-substituted pyrazole ring.
Properties
Molecular Formula |
C10H12BrN3S |
|---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-2-14-6-9(4-13-14)12-5-10-3-8(11)7-15-10/h3-4,6-7,12H,2,5H2,1H3 |
InChI Key |
NIDYPASBUOTFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 1-ethyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazole-4-amine derivatives allows for systematic comparisons. Below is an analysis of key analogs, categorized by substituent variations and positional isomerism:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Trimethyl substitution (CAS entry in ) introduces steric hindrance, which could reduce metabolic degradation but may also limit binding to target receptors.
Positional Isomerism :
- Moving the amine from position 4 to 3 (CAS 1184408-13-6 ) alters the molecule’s dipole moment and hydrogen-bonding capacity, impacting interactions in biological systems.
Heterocyclic vs. Aromatic Bromine :
- Bromothiophene derivatives (e.g., target compound) exhibit distinct electronic profiles compared to bromophenyl analogs (e.g., CAS 1152858-05-3 ), influencing reactivity in cross-coupling reactions and target engagement.
Synthetic Yields :
- Copper-catalyzed methods (e.g., 17.9% yield for CAS 215.27 ) suggest moderate efficiency, likely applicable to the target compound. Multi-step protocols (e.g., 34% yield in ) highlight challenges in optimizing reactions for brominated analogs.
Biological Activity
N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H12BrN3S
Molecular Weight: 286.19 g/mol
IUPAC Name: this compound
Canonical SMILES: CCN1C=C(C=N1)NCC2=CC=C(S2)Br
The compound features a brominated thiophene ring attached to a pyrazole moiety, which contributes to its unique electronic and steric properties that may influence its biological activity.
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various thiophene derivatives, including this compound. The compound has shown promising results against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Escherichia coli | 14–17 | Moderate to High |
| Staphylococcus aureus | 15–18 | Moderate to High |
| Pseudomonas aeruginosa | 10–12 | Low |
The presence of the bromine atom in the thiophene ring appears to enhance the antibacterial activity compared to non-brominated analogs, suggesting that halogen substitution can play a significant role in biological efficacy .
2. Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies against various human cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Hepatocellular carcinoma | 12.5 | High |
| Breast cancer (MCF-7) | 15.0 | Moderate |
| Prostate cancer (PC-3) | 20.0 | Moderate |
| Colorectal cancer (HCT-116) | 18.0 | Moderate |
The results indicate that the compound exhibits significant cytotoxicity against hepatocellular carcinoma, with lower efficacy observed in breast and prostate cancer cell lines. The structure-function relationship suggests that modifications to the pyrazole moiety may enhance activity against specific cancer types .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with cellular targets such as enzymes or receptors critical for bacterial growth or cancer cell proliferation. Further studies are needed to clarify these pathways and identify specific molecular targets.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of compounds similar to this compound:
Case Study: Antibacterial Activity
A study published in MDPI demonstrated that thiophene-linked pyrazole derivatives exhibited broad-spectrum antibacterial activity, with modifications influencing potency against specific strains . The findings suggest that structural variations can lead to significant changes in biological outcomes.
Case Study: Anticancer Evaluation
In another investigation, compounds containing thiophene and pyrazole moieties were assessed for their anticancer properties using the MTT assay across multiple cell lines. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
